molecular formula C11H10O3 B15058509 Ethyl benzofuran-5-carboxylate

Ethyl benzofuran-5-carboxylate

Cat. No.: B15058509
M. Wt: 190.19 g/mol
InChI Key: NLIFMAOINVWKNL-UHFFFAOYSA-N
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Description

Ethyl benzofuran-5-carboxylate is a heterocyclic aromatic compound featuring a benzofuran core substituted with an ethyl ester group at the 5-position. Its molecular formula is C${11}$H${10}$O$_3$, with a molecular weight of 190.20 g/mol. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

ethyl 1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIFMAOINVWKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group in EBC can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid (benzofuran-5-carboxylic acid). This reaction is typical for esters and is often catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Conditions Reagents Product
AcidicH₂SO₄Benzofuran-5-carboxylic acid
BasicNaOHSodium salt of benzofuran-5-carboxylic acid

Reduction of the Furanoid Ring

The benzofuran ring in EBC can undergo selective hydrogenation of the α,β-unsaturated C=C bond in the furanoid ring. This reaction is catalyzed by palladium or nickel-based catalysts (e.g., Pd/C, Raney Ni) under hydrogen gas (H₂) .

Key Reaction Conditions

Catalyst Temperature Pressure Result
Pd/CRoom temperature1 atmPartially reduced furanoid ring
Raney NiElevatedHigher pressureFully reduced tetrahydrobenzofuran

Curtius Rearrangement

Benzofuran-2-carbohydrazides (derivatives of EBC) undergo Curtius rearrangement to form isocyanates, which can further react to yield amines or ureas. This involves:

  • Hydrazinolysis : Conversion of the ester to a hydrazide using hydrazine hydrate .

  • Formation of carbonyl azides : Reaction with sodium nitrite (NaNO₂) in acidic conditions.

  • Rearrangement : Thermal decomposition to release N₂ and form an isocyanate intermediate .

Substitution Reactions

While EBC itself lacks halogen substituents, brominated analogs (e.g., ethyl 5-bromobenzofuran-2-carboxylate) undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, enabling reactions with nucleophiles like amines or alkoxides.

Reaction Type Reagents Product
Nucleophilic substitutionAmine nucleophilesSubstituted benzofuran derivatives

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring can participate in EAS reactions, depending on substituent patterns. For example, electron-withdrawing groups (e.g., esters) direct electrophiles to specific positions on the aromatic ring.

Comparison of Reaction Pathways

Reaction Key Features Applications
HydrolysisAcidic/basic conditions, ester cleavagePharmaceutical intermediates
Furanoid reductionCatalyst-dependent selectivitySynthesis of dihydro derivatives
Curtius rearrangementRequires hydrazide intermediatesOrganic synthesis of ureas/amines

Scientific Research Applications

Ethyl benzofuran-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl benzofuran-5-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Synthetic Method(s) Notable Properties/Applications References
Ethyl benzofuran-5-carboxylate Ethyl ester at C5 190.20 Carbonylation of 5-bromobenzofuran (CO, Pd catalysis) Intermediate for drug synthesis
Mthis compound Methyl ester at C5 176.17 Similar to ethyl analog (Pd(OAc)$_2$, DPPP) Higher volatility; used in crystallography
Ethyl 5-bromobenzofuran-2-carboxylate Bromo at C5, ethyl ester at C2 283.12 Commercial synthesis; pharmacological testing Planar structure; potential antiviral activity
7-Methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate Methoxy at C7, aryl at C2, hydroxyl/methoxy at C3' 342.34 Isolation from Helicteres hirsuta Cytotoxic activity (IC$_{50}$ ~44–56 µg/mL)
Ethyl 5-nitrobenzofuran-2-carboxylate Nitro at C5, ethyl ester at C2 251.20 Nitration of benzofuran precursors Electron-withdrawing groups enhance reactivity for drug intermediates
Methyl 6-acetoxy-2-phenyl-3-((trimethylsilyl)ethynyl)benzofuran-5-carboxylate Acetoxy at C6, phenyl at C2, silyl-ethynyl at C3 420.50 Multi-step functionalization (chromatography) Complex substituents for targeted bioactivity

Data Tables

Table 2: Physical and Commercial Properties

Compound Name Melting Point (°C) Purity (%) Price (1g) Key Suppliers
Mthis compound 69–70 97–98 $337–403 Multiple ()
This compound Not reported N/A N/A Limited availability
Ethyl 5-nitrobenzofuran-2-carboxylate Not reported >95 Commercial Ningbo Inno Pharmchem

Table 3: Pharmacological Profiles (Selected Analogs)

Compound Name Biological Activity IC${50}$/EC${50}$ Target/Mechanism
7-Methoxy-aryl benzofuran-5-carboxylate Cytotoxicity (Lu-1, MCF7) 43.97–56.37 µg/mL Cancer cell proliferation
Ethyl 5-bromobenzofuran-2-carboxylate Antiviral (hypothesized) Not quantified Viral enzyme inhibition
Propacin (Analogs in ) Broad-spectrum cytotoxicity Similar range DNA intercalation

Biological Activity

Ethyl benzofuran-5-carboxylate (EBC) is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article examines the biological activity of EBC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The structural features of these compounds significantly influence their biological efficacy, making them attractive candidates for drug development .

Antimicrobial Activity

EBC exhibits notable antimicrobial properties. A study indicated that various benzofuran derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substituents showed Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget StrainMIC (μg/mL)
EBC with phenyl substituentS. aureus0.78
EBC with methoxy groupE. coli3.12
EBC with hydroxyl groupP. aeruginosa6.25

Anticancer Activity

Recent studies have highlighted the potential of EBC in cancer therapy. Specifically, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a derivative of benzofuran demonstrated an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), indicating potent anticancer activity .

Case Study: EBC in Lung Cancer Treatment

A study involving a novel benzofuran derivative showed that it effectively inhibited the AKT signaling pathway in A549 cells, leading to reduced cell proliferation and increased apoptosis. This suggests that modifications to the benzofuran structure can enhance its anticancer properties .

Anti-Inflammatory Activity

EBC has also been investigated for its anti-inflammatory effects. Research indicates that certain benzofuran derivatives can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 = 16.4 μM in A549 cells
Anti-inflammatoryReduced inflammation markers

Structure-Activity Relationship (SAR)

The biological activity of EBC is significantly influenced by its molecular structure. Substituents on the benzofuran ring can enhance or diminish activity against specific targets. For example, the presence of electron-withdrawing groups has been associated with increased antimicrobial potency .

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